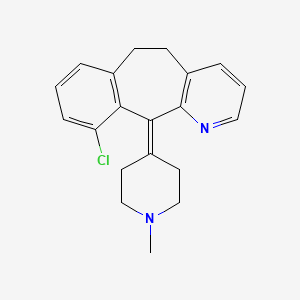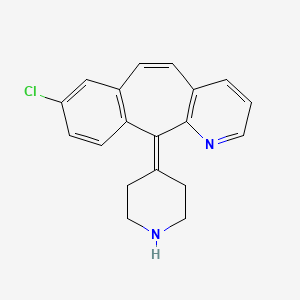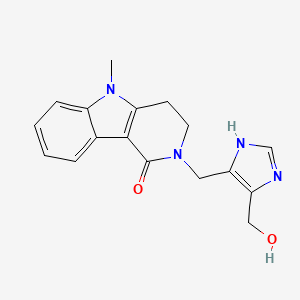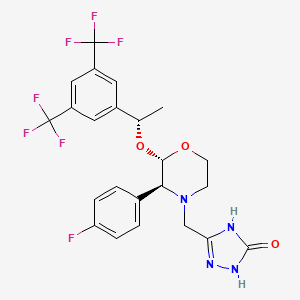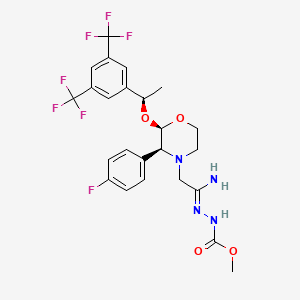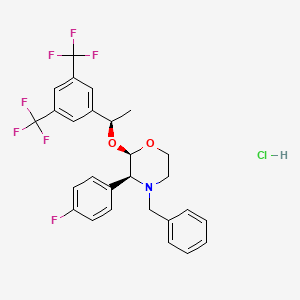
Lafutidine Sulfone
Overview
Description
Lafutidine Sulfone is a compound related to Lafutidine . Lafutidine is a second-generation histamine H2 receptor antagonist used to treat gastrointestinal disorders . It is marketed in South Korea, Japan, and India .
Synthesis Analysis
Sulfones, including this compound, are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . Recent developments in the synthesis of sulfones have been summarized, including classical methods and variants such as oxidation of sulfides .Scientific Research Applications
1. Therapeutic Efficacy for Helicobacter pylori Infection
Lafutidine sulfone, primarily known for its application in medical therapy, has been investigated for its efficacy in treating Helicobacter pylori infection. A meta-analysis comparing lafutidine-based triple therapy to lansoprazole-based therapy revealed similar eradication rates of H. pylori, establishing it as a viable alternative treatment option. However, the study emphasizes the need for more comprehensive research to thoroughly assess lafutidine's role in this context (Ren et al., 2010).
2. Antimicrobial Sulfonamide Applications
Sulfonamides, a class of compounds including this compound, have been extensively utilized as bacteriostatic antibiotics to treat bacterial infections. Their therapeutic applications have evolved over time, now encompassing a range of uses such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This compound, due to its sulfonamide component, falls within this spectrum of medicinal applications, highlighting its relevance in therapeutic contexts spanning from bacterial infections to chronic conditions like glaucoma and inflammation (Gulcin & Taslimi, 2018).
3. Potential in Chemotherapy-Induced Peripheral Neuropathy Management
Exploratory studies have indicated a potential role of lafutidine in the management of chemotherapy-induced peripheral neuropathy (CIPN), a common side effect of cancer treatment. Preliminary data suggest that lafutidine, along with other agents like acupuncture and sweet bee venom pharmacopuncture, may be beneficial in managing CIPN, although further research with larger sample sizes is warranted to establish its efficacy (Al-Atiyyat & Obaid, 2017).
4. Role in Environmental and Health Monitoring
The sulfonamide component of this compound is part of a broader group of chemicals used in various industrial and commercial applications, with potential environmental and health impacts. Studies have been dedicated to understanding the biodegradability and environmental fate of sulfonamides, including this compound, to ensure effective monitoring and risk assessment of these compounds (Liu & Avendaño, 2013).
Mechanism of Action
Target of Action
Lafutidine Sulfone primarily targets the histamine H2 receptors . These receptors play a crucial role in the secretion of gastric acid in the stomach, which is a key process in digestion .
Mode of Action
This compound, like other H2 receptor antagonists, acts by preventing the secretion of gastric acid . It also activates the calcitonin gene-related peptide , leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . This results in increased somatostatin levels, which further results in less gastric acid secretion . Additionally, this compound causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It stimulates the production of nitric oxide, which plays a role in regulating gastric mucosal blood flow . It also increases the levels of somatostatin, a hormone that inhibits gastric acid secretion . Furthermore, it influences the production of mucin, a key component of the protective mucus layer in the stomach .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of gastric acid secretion, stimulation of nitric oxide production, increase in somatostatin levels, enhancement of mucin production, inhibition of neutrophil activation, and prevention of Helicobacter pylori attachment to gastric cells . These actions contribute to its use in treating gastrointestinal disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. This suggests that the timing of medication relative to meals could be an important factor in optimizing the therapeutic effect of this compound .
Future Directions
Biochemical Analysis
Biochemical Properties
Lafutidine Sulfone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with histamine H2 receptors, where it acts as an antagonist to prevent the secretion of gastric acid . Additionally, this compound inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes . It also hinders the activation of nuclear factor kappa B (NF-κB), a transcription factor crucial for regulating inflammation and the immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound activates calcitonin gene-related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, this compound inhibits neutrophil activation, preventing injury from inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. As a histamine H2 receptor antagonist, it binds to these receptors to prevent gastric acid secretion . Additionally, this compound activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, this compound inhibits neutrophil activation, preventing injury from inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed, including sustained inhibition of gastric acid secretion and reduced inflammation . Additionally, this compound has been shown to maintain its antioxidant properties over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits gastric acid secretion and reduces inflammation . At higher doses, toxic or adverse effects may be observed, including gastrointestinal discomfort and potential liver toxicity . Threshold effects have been noted, where the therapeutic benefits plateau beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism . Additionally, this compound affects metabolic flux by modulating the levels of various metabolites involved in gastric acid secretion and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific tissues, including the gastric mucosa, where it exerts its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and the membranes of gastric cells . Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it interacts with its target molecules . This localization is essential for its ability to inhibit gastric acid secretion and reduce inflammation .
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYKZWIKCBSALL-DJWKRKHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





